REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].O1C[CH2:10][CH2:9][CH2:8]1.[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:27]2[CH:34]=[CH:33][C:30]([CH:31]=O)=[CH:29][CH:28]=2)[C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)=[CH:15][CH:14]=1.Cl.[OH2:36]>>[OH:36][C:1]1[CH:10]=[CH:9][CH:8]=[CH:3][C:2]=1[CH:5]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:27]2[CH:34]=[CH:33][C:30]([CH3:31])=[CH:29][CH:28]=2)[C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=O)C=C1
|
Name
|
2-hydroxybenzylphosphonic acid diethyl
|
Quantity
|
9.9 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a reaction vessel equipped with an agitation device
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise to the reaction vessel at room temperature in a nitrogen gas stream
|
Type
|
CUSTOM
|
Details
|
reaction at the same temperature
|
Type
|
CUSTOM
|
Details
|
Thereafter, tetrahydrofuran was removed by an evaporator
|
Type
|
EXTRACTION
|
Details
|
the crude product was extracted with toluene
|
Type
|
WASH
|
Details
|
The toluene phase was sequentially washed with water, sodium hydrogen carbonate solution and saturated saline
|
Type
|
ADDITION
|
Details
|
dehydrated by the addition of magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, toluene
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
to obtain an oily crude product
|
Type
|
CUSTOM
|
Details
|
Then the oily crude product was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
crystallized in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.09 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |